molecular formula C12H17N3 B5563204 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine CAS No. 6221-46-1

2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5563204
CAS No.: 6221-46-1
M. Wt: 203.28 g/mol
InChI Key: JNKMYDXGDXAMJD-UHFFFAOYSA-N
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Description

2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their unique structural features, which include a fused ring system combining pyrazole and pyrimidine rings. This structural motif is significant in medicinal chemistry and material science due to its diverse biological activities and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of an appropriate methyl ketone with 3-aminopyrazole under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating or microwave irradiation to proceed efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring .

Mechanism of Action

The mechanism by which 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:

Uniqueness

What sets 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and an ethyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-6-11-8(3)12-13-9(4)7(2)10(5)15(12)14-11/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKMYDXGDXAMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C(=NC2=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351581
Record name 2-Ethyl-3,5,6,7-tetramethyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-46-1
Record name 2-Ethyl-3,5,6,7-tetramethyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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